(6Z)-6-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
- React the core with an aldehyde (e.g., benzaldehyde) to form the benzylidene linkage.
Ethoxy and Phenoxyethoxy Group Addition
- Introduce the ethoxy group via an etherification reaction.
- Attach the phenoxyethoxy groups using similar methods.
Industrial Production:
Unfortunately, information on large-scale industrial production methods is limited. Research and development in this area would be necessary.
Preparation Methods
Synthetic Routes:
While specific synthetic routes for this compound may not be widely documented, we can propose a general approach based on known reactions. Keep in mind that experimental conditions and yields may vary.
-
Thiadiazolo-pyrimidine Core Formation
- Start with appropriate precursors (e.g., thiosemicarbazide derivatives).
- Cyclize them under suitable conditions to form the thiadiazolo-pyrimidine core.
Chemical Reactions Analysis
Reactions:
Oxidation: The benzylidene group could undergo oxidation (e.g., to form a benzoic acid derivative).
Substitution: The chloro substituent may participate in substitution reactions.
Reduction: Reduction of the imine group could yield the corresponding amine.
Common Reagents and Conditions:
Etherification: Ethanol and an acid catalyst.
Cyclization: Heat and suitable reagents.
Oxidation: Oxidizing agents (e.g., KMnO₄).
Reduction: Reducing agents (e.g., NaBH₄).
Scientific Research Applications
Medicine: Investigate its pharmacological properties (e.g., antiviral, anticancer, or anti-inflammatory effects).
Chemistry: Explore its reactivity and use it as a building block for novel molecules.
Industry: Assess its potential as a material or catalyst.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins). Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While direct analogs may be scarce, we can compare it to related heterocyclic compounds. Some similar compounds include:
- Thiadiazolo-pyrimidines with different substituents.
- Benzylidene derivatives.
- Other imino-containing heterocycles.
Remember that this compound’s uniqueness lies in its specific combination of functional groups and ring system.
Chemistry LibreTexts: Condensed Structural and Skeletal Formulas The Royal Society of Chemistry: Compound Data
Properties
Molecular Formula |
C25H25ClN4O4S |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
(6Z)-6-[[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H25ClN4O4S/c1-3-8-21-29-30-23(27)18(24(31)28-25(30)35-21)13-16-14-19(26)22(20(15-16)32-4-2)34-12-11-33-17-9-6-5-7-10-17/h5-7,9-10,13-15,27H,3-4,8,11-12H2,1-2H3/b18-13-,27-23? |
InChI Key |
NGLOIYMRCCQNKD-ITFAFNGDSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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